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Compound of Interest |

(2S)-2-(4-Bromophenyl)-4-
Compound Name:
methylmorpholine
CAS No.: 920798-86-3
Cat. No.: B1661555

Part 1: Executive Summary & Strategic Rationale

The compound (2S)-2-(4-Bromophenyl)-4-methylmorpholine represents a specific structural
class of 2-phenylmorpholines, a scaffold historically associated with monoamine transporter
(MAT) modulation (e.g., phenmetrazine, phendimetrazine).

Structural Analysis & Screening Logic

» Core Scaffold (2-Phenylmorpholine): This pharmacophore typically exhibits affinity for the
Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). It acts as a
psychostimulant backbone.

» N-Methylation (Position 4): The tertiary amine often enhances blood-brain barrier (BBB)
permeability and modulates selectivity between release and reuptake inhibition.

e Para-Bromo Substitution:

o Pharmacology: Halogenation at the para position of the phenyl ring frequently shifts
selectivity towards the Serotonin Transporter (SERT) compared to the unsubstituted
analog. It also increases lipophilicity (LogP), potentially enhancing CNS penetration but
increasing non-specific binding.
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o Metabolism: The bromine blocks the primary site of metabolic oxidation (para-
hydroxylation), likely shifting metabolic clearance to N-demethylation or morpholine ring
oxidation.

Primary Objective: To characterize the in vitro pharmacological profile, focusing on MAT
selectivity (DAT/NET vs. SERT), metabolic stability, and CNS penetrability.

Part 2: Physicochemical & ADME Profiling (Tier 1)

Before efficacy screening, the compound must demonstrate "drug-like" properties suitable for
CNS targeting.

Physicochemical Properties[1][2][3]

 Kinetic Solubility: Determine in PBS (pH 7.4) to ensure assay validity. The p-bromo
substituent reduces water solubility compared to the parent morpholine.

o Threshold: >10 uM is required for reliable bioassays.
e Lipophilicity (LogD 7.4):
o Expected Range: 2.0 — 3.5 (Optimal for CNS).

o Method: Shake-flask or HPLC-based determination.

Blood-Brain Barrier (BBB) Permeability

Given the CNS target, passive diffusion is critical.

o Assay:PAMPA-BBB (Parallel Artificial Membrane Permeability Assay).

» Rationale: The lipid-impregnated artificial membrane mimics the endothelial cell membrane.
o Acceptance Criteria:

indicates high CNS penetration potential.

Metabolic Stability (Microsomal)
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o System: Pooled Human/Rat Liver Microsomes (HLM/RLM).
» Cofactor: NADPH.
o Key Metabolite to Monitor:
o N-desmethyl metabolite: (2S)-2-(4-bromophenyl)morpholine.

o Note: Since the para-position is blocked by Bromine, expect N-demethylation to be the
primary clearance pathway.

e Protocol:

o

Incubate 1 uM compound with microsomes (0.5 mg protein/mL) at 37°C.

[¢]

Sample at 0, 5, 15, 30, 60 min.

[e]

Quench with cold Acetonitrile (containing Internal Standard).

[e]

Analyze via LC-MS/MS (monitor parent depletion).

Part 3: Pharmacological Screening (Tier 2 - The
Core)

The primary hypothesis is that this molecule acts as a Triple Reuptake Inhibitor (TRI) or a SND
Releaser (Serotonin-Norepinephrine-Dopamine).

Primary Binding Screen (Radioligand)

Determine the affinity (

) for human transporters.
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Target Radioligand

Reference
Compound

Rationale

hDAT [BH]WIN 35,428

GBR 12909

Assessing dopamine
reuptake potential

(stimulant liability).

hSERT [BH]Citalopram

Imipramine

The p-Br substituent
likely increases SERT
affinity.

hNET [3H]Nisoxetine

Desipramine

Assessing
norepinephrine
reuptake
(cardiovascular/alertn

ess).

Sigma-1 -Pentazocine

Haloperidol

Morpholines are
privileged scaffolds for
Sigma-1
(neuroprotection/psyc

hosis).

Functional Uptake Assay (Fluorescent)

Binding does not distinguish between an inhibitor and a substrate (releaser). A functional

uptake assay is required.

o Method:Neurotransmitter Transporter Uptake Assay Kit (e.g., Molecular Devices).

e Principle: Uses a fluorescent neurotransmitter mimic (e.g., ASP+ or FFN) that is transported

into cells (HEK293 stable lines).

e Readout:

o Inhibition: Pre-incubate cells with test compound -> Add fluorescent substrate -> Measure
fluorescence (RFU). Reduced RFU = Inhibition.
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o Releaser Potential: If the compound induces efflux of pre-loaded fluorescent substrate, it
acts as a releaser (amphetamine-like).

Part 4: Safety Pharmacology (Tier 3)
hERG Inhibition (Cardiotoxicity)

o Assay: Automated Patch Clamp (e.g., QPatch or SyncroPatch).

o Rationale: Many CNS-active amines block the hERG potassium channel, leading to QT
prolongation.

e Threshold:
is desirable.
Cytotoxicity
e Cell Line: HepG2 (Liver) or SH-SY5Y (Neuronal).
e Assay: MTT or ATP-glo.
o Rationale: Rule out non-specific cell death confounding the functional uptake data.
Part 5: Detailed Experimental Protocols

Protocol A: Microsomal Stability Assay (Metabolic
Clearance)

Objective: Determine intrinsic clearance (
) and half-life (

).

Reagents:
e Phosphate Buffer (100 mM, pH 7.4).

e Liver Microsomes (20 mg/mL stock).
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 NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL
G6PDH).

e Test Compound (10 mM DMSO stock).

Workflow:

Pre-incubation: Dilute microsomes to 0.5 mg/mL in buffer. Add test compound (final conc. 1
MM, <0.1% DMSO). Pre-warm at 37°C for 5 min.

o |nitiation: Add NADPH solution to start the reaction.
o Sampling: At

min, remove 50 pL aliquots.

e Quenching: Immediately transfer aliquot into 150 uL ice-cold Acetonitrile containing
Tolbutamide (IS).

e Processing: Centrifuge at 4000g for 20 min (4°C) to pellet protein.
e Analysis: Inject supernatant into LC-MS/MS.
e Calculation:

Plot

o

vs. Time.

[e]

Slope

Protocol B: Functional Dopamine Uptake Inhibition

Objective: Determine
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for DAT inhibition.

System: HEK293 cells stably expressing human DAT (hDAT).

Workflow:

o Seeding: Plate cells (50,000/well) in poly-D-lysine coated 96-well black plates. Incubate 24h.
o Buffer Prep: HBSS buffer + 20 mM HEPES (pH 7.4).

e Dosing: Remove media. Add 100 pL buffer containing test compound (8-point dilution, 1 nM
to 10 uM). Incubate 30 min at 37°C.

e Substrate Addition: Add 100 pL of Fluorescent Dye Solution (e.g., Molecular Devices
Neurotransmitter Uptake Kit).

» Kinetic Read: Immediately read fluorescence (Ex 440 nm / Em 520 nm) every 2 min for 30
min on a plate reader (e.g., FLIPR or FlexStation).

e Analysis: Calculate the slope of fluorescence uptake (RFU/min) for each concentration.
Normalize to Vehicle (100%) and Full Block (Cocaine 10 uM, 0%). Fit to Sigmoidal Dose-
Response curve.

Part 6: Visualization & Workflow Logic
Figure 1: The Screening Cascade

This diagram illustrates the decision tree for characterizing the molecule.
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Compound:
(2S)-2-(4-Bromophenyl)-4-methylmorpholine
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'

Tier 2: Binding Affinity (Ki)

(hDAT, hNET, hSERT, Sigma-1) SEBY N R
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Caption: Figure 1. Sequential screening cascade designed to filter for CNS-active,
metabolically stable candidates while minimizing safety risks.
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Figure 2: Functional Uptake Assay Mechanism

This diagram explains the kinetic fluorescence assay used in Protocol B.
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Caption: Figure 2. Mechanism of the Functional Uptake Assay. The test compound competes
with the fluorescent substrate for the transporter, reducing the intracellular signal.

Part 7: Data Interpretation & Troubleshooting
Interpretation Guidelines

o Selective DAT Inhibitor:

. Profile typical of pure stimulants (e.g., Methylphenidate).

» Non-selective (Triple) Inhibitor: Balanced affinity across DAT/NET/SERT. Profile typical of
broad-spectrum antidepressants or cocaine-like agents.

» Effect of Bromine: If SERT affinity is high (

), the p-bromo substituent is driving serotonergic interaction. This is a key differentiator from
the parent phenmetrazine.

Common Failure Modes
e High Non-Specific Binding (NSB):

o Symptom: High background signal in radioligand assays.
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o Cause: The lipophilic bromophenyl group sticks to plastics.

o Fix: Add 0.1% BSA to assay buffer; use glass-coated plates.

Low Solubility Precipitates:
o Symptom: Erratic data points at high concentrations (>10 pM).

o Fix: Verify solubility via nephelometry before screening.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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